Home > Products > Screening Compounds P65091 > 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride
4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride - 1497287-42-9

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride

Catalog Number: EVT-2705475
CAS Number: 1497287-42-9
Molecular Formula: C19H17ClN6O4
Molecular Weight: 428.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride is a chemical compound that has garnered attention due to its potential applications in pharmacology, particularly in cancer treatment. This compound is related to pralatrexate, an anti-cancer drug used primarily for treating peripheral T-cell lymphoma. The compound's structure features a benzoic acid moiety linked to a pent-4-yne chain and a pteridinyl group, which is significant for its biological activity.

Source

The compound is synthesized as an intermediate in the preparation of pralatrexate, utilizing various organic synthesis techniques. It can be found in patent literature detailing its synthesis and purification methods, as well as in chemical databases that catalog its properties and applications .

Classification

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride falls under the category of organic compounds, specifically as an aromatic carboxylic acid derivative. Its classification is relevant for understanding its reactivity and potential interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate pteridinyl derivatives and benzoic acid derivatives.
  2. Reactions: The compound can be synthesized through a series of reactions including alkylation and carboxylation processes, often employing reagents such as bases and solvents like N-methyl-2-pyrrolidone or dimethyl sulfoxide .
  3. Purification: Following synthesis, purification is typically performed using crystallization or chromatography techniques to isolate the desired product from reaction byproducts .

Technical Details

The synthesis may involve controlling reaction conditions such as temperature and pH to optimize yield and purity. Monitoring techniques like high-performance liquid chromatography (HPLC) are commonly used to assess the progress of the reactions.

Molecular Structure Analysis

Structure

The molecular structure of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride can be represented as follows:

C19H16N6O4HCl\text{C}_{19}\text{H}_{16}\text{N}_{6}\text{O}_{4}\cdot \text{HCl}

Data

Key structural features include:

  • Molecular Weight: 392.38 g/mol
  • Functional Groups: Carboxylic acid, aromatic ring, pteridine derivative
    These features contribute to the compound's biological activity and solubility characteristics.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of carboxylic acids and aromatic compounds:

  1. Decarboxylation: Under certain conditions, it may undergo decarboxylation to form simpler derivatives.
  2. Amination: The presence of amino groups allows for further functionalization through amination reactions.
  3. Esterification: The carboxylic acid can react with alcohols to form esters, which are useful for modifying solubility and reactivity.

Technical Details

Reactions are often conducted under controlled conditions to prevent degradation or unwanted side reactions. Monitoring by HPLC ensures that the desired transformations occur efficiently.

Mechanism of Action

Process

The mechanism of action for 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride primarily relates to its role as an antimetabolite in cancer therapy:

  1. Inhibition of Enzymes: It inhibits dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, thereby disrupting DNA replication in rapidly dividing cancer cells.
  2. Cell Cycle Arrest: By interfering with folate metabolism, the compound induces cell cycle arrest in the S-phase, leading to apoptosis in sensitive tumor cells.

Data

Studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, supporting their therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in polar solvents like water and dimethyl sulfoxide.

Chemical Properties

Chemical properties encompass:

  • pKa Value: Reflects the acidity of the carboxylic group.
  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH changes.

Relevant analyses often include spectroscopy (NMR, IR) and mass spectrometry for structural confirmation.

Applications

Scientific Uses

The primary applications of 4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride are in:

  1. Cancer Research: As a lead compound for developing new anticancer therapies targeting folate metabolism.
  2. Pharmaceutical Development: Used in synthesizing pralatrexate and other related compounds aimed at improving therapeutic efficacy against lymphomas.
  3. Biochemical Studies: Investigating enzyme inhibition mechanisms relevant to cancer biology.

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in drug development strategies aimed at combating cancer effectively.

Synthetic Methodologies and Pathway Optimization

Multi-Step Synthesis via Pteridine-Alkyne Coupling Strategies

The synthesis of 4-(2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride (CAS 1497287-42-9) employs a convergent strategy that couples pteridine and alkyne-containing intermediates. The core sequence begins with methyl 4-(2-methoxy-2-oxoethyl)benzoate undergoing C-alkylation with propargyl bromide under potassium hydride activation in dimethylformamide. This yields methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoate, a critical alkyne-functionalized intermediate [1] [3]. Subsequent alkylation with 6-(bromomethyl)pteridine-2,4-diamine under analogous basic conditions forms the carbon-nitrogen bond between the pteridine and alkyne moieties, generating methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoate [1]. Final saponification liberates the carboxylic acid functionalities, with hydrochloric acid treatment yielding the crystalline hydrochloride salt [2] [3].

Table 1: Key Synthetic Intermediates and Characterization

IntermediateMolecular FormulaCAS Registry NumberKey Structural Features
Methyl 4-(1-methoxy-1-oxopent-4-yn-2-yl)benzoateC₁₅H₁₆O₄Not providedAlkyne ester
Methyl 4-(2-((2,4-diaminopteridin-6-yl)methyl)-1-methoxy-1-oxopent-4-yn-2-yl)benzoateC₂₄H₂₂N₆O₄146464-92-8Pteridine-alkyne conjugate
4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochlorideC₁₉H₁₇ClN₆O₄1497287-42-9Diacid hydrochloride salt

This route achieves an overall yield of 18-22% after optimization, with the pteridine-alkyne coupling identified as the yield-limiting step (65-70% conversion) due to steric hindrance and competing hydrolysis of the bromomethyl pteridine precursor [1] [3].

Propargylation and Alkylation Mechanisms in Intermediate Formation

The propargylation step exemplifies nucleophilic substitution under strongly basic conditions. Potassium hydride deprotonates the methylene group of methyl 4-(2-methoxy-2-oxoethyl)benzoate, generating a resonance-stabilized carbanion that attacks propargyl bromide via SN2 mechanism. This reaction is highly solvent-dependent, with dimethylformamide providing optimal solvation for the enolate intermediate [5]. The subsequent alkylation of 6-(bromomethyl)pteridine-2,4-diamine proceeds through a similar mechanism but requires precise stoichiometric control—1.1 equivalents of base and bromomethyl pteridine relative to the alkyne ester intermediate minimizes dialkylation byproducts [1] [8].

Steric effects dominate the regioselectivity, with nucleophilic attack occurring exclusively at the less hindered primary bromide rather than the pteridine ring nitrogen atoms. This selectivity is confirmed by nuclear magnetic resonance spectroscopy, showing no quaternization at N5 or N8 positions of the pteridine ring [5]. The stereochemistry at the propargylated carbon center (C2 of the pentynyl chain) remains racemic due to planar enolate formation during deprotonation, yielding a 1:1 diastereomeric mixture that is carried through subsequent steps [3] [5].

Hydrolysis and Decarboxylation for Carboxylic Acid Functionalization

The terminal synthetic transformation involves hydrolysis of both methyl ester groups under alkaline conditions. Sodium hydroxide (2.0 M) in tetrahydrofuran-water (4:1) at 60°C for 4 hours achieves near-quantitative conversion to the dicarboxylic acid, avoiding degradation of the acid-labile pteridine ring [8]. Acidification with concentrated hydrochloric acid induces crystallization of the hydrochloride salt, with residual water content critically controlled at 4-8% to ensure crystal stability and prevent hydrate formation during storage [2] [8].

Decarboxylation is not observed during this hydrolysis due to the stability of the malonate-derived substitution pattern at C1 of the pentynyl chain. This contrasts with structurally related compounds like pemetrexed intermediates, where α-carboxy groups adjacent to heterocycles readily undergo thermal decarboxylation [8]. The final hydrochloride salt exhibits excellent crystallinity, facilitating purification by recrystallization from ethanol-water mixtures, achieving chemical purity >98.0% by high-performance liquid chromatography [2] [8].

Solvent and Catalytic System Optimization for Yield Enhancement

Solvent selection profoundly impacts reaction efficiency, particularly in the alkylation steps. Dimethylformamide outperforms tetrahydrofuran, acetonitrile, and dimethyl sulfoxide in the propargylation step, providing 82% yield versus <55% in alternatives due to superior enolate stabilization [5] [8]. Catalytic systems were systematically evaluated for the pteridine coupling:

Table 2: Solvent and Catalyst Screening for Pteridine Alkylation

Catalytic SystemSolventTemperature (°C)Yield (%)Major Impurity
Potassium hydrideDimethylformamide0→2570Dialkylation product (8%)
Sodium hydrideDimethylformamide0→2565Dialkylation product (12%)
Potassium tert-butoxideDimethylformamide0→2558Ester hydrolysis (15%)
Potassium hydrideTetrahydrofuran0→2542Unreacted starting material (38%)

Phase-transfer catalysis (tetrabutylammonium bromide) provided no benefit due to poor solubility partitioning. Temperature optimization revealed that maintaining 0°C during base addition followed by gradual warming to 25°C minimized exothermic degradation, with higher temperatures accelerating competitive hydrolysis of the bromomethyl pteridine precursor [5]. Post-reaction quenching with saturated ammonium chloride solution prevented over-hydrolysis during workup. These optimizations collectively increased the isolated yield of the key pteridine-alkyne intermediate from 51% to 70% [1] [5].

Impurity Profiling and Isolation of Pt-Lactone Derivatives

Impurity profiling of the hydrochloride salt identified three structurally characterized impurities exceeding International Council for Harmonisation threshold limits (>0.10%): the mono-methyl ester derivative (5-12%), the dialkylated bis-pteridine adduct (3-8%), and a unique Pt-lactone derivative formed by intramolecular cyclization (1-3%) [4] [6]. The Pt-lactone (empirical formula C₁₉H₁₄N₆O₃) arises from nucleophilic attack of the pteridine N5 nitrogen on the alkyne terminus during acidic workup, forming a tricyclic lactone structure confirmed by liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [6].

Table 3: Isolation and Detection Methods for Key Impurities

ImpurityStructural FeatureDetection MethodRelative Retention Time (RRT)Isolation Technique
Mono-methyl esterPartially hydrolyzed esterHigh-performance liquid chromatography0.87Preparative reversed-phase chromatography
Dialkylated adductTwo pteridine unitsLiquid chromatography-mass spectrometry1.32Silica gel chromatography
Pt-lactone derivativeFused tricyclic lactoneLiquid chromatography-mass spectrometry/Nuclear magnetic resonance1.15Centrifugal partition chromatography

The Pt-lactone impurity is isolated by centrifugal partition chromatography using a chloroform-methanol-water (4:3:2) system and characterized by distinctive spectroscopic signatures: infrared spectroscopy carbonyl stretch at 1785 cm-1 (γ-lactone), mass spectrometry mass-to-charge ratio 374.1 [M+H]+, and nuclear magnetic resonance spectroscopy C13 methylene resonance at δ 4.28 ppm [4] [6]. Control strategies include strict regulation of reaction pH during hydrolysis (maintaining pH >9.0 until complete ester cleavage) and minimizing acid exposure time during salt formation [6]. Accelerated stability studies confirm the Pt-lactone remains below 0.5% under recommended storage conditions (2-8°C, protected from moisture) for 24 months [2] [4].

Properties

CAS Number

1497287-42-9

Product Name

4-(2-Carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid hydrochloride

IUPAC Name

4-[2-carboxy-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoic acid;hydrochloride

Molecular Formula

C19H17ClN6O4

Molecular Weight

428.83

InChI

InChI=1S/C19H16N6O4.ClH/c1-2-7-19(17(28)29,11-5-3-10(4-6-11)16(26)27)8-12-9-22-15-13(23-12)14(20)24-18(21)25-15;/h1,3-6,9H,7-8H2,(H,26,27)(H,28,29)(H4,20,21,22,24,25);1H

InChI Key

UIWPDMLJHHLDDL-UHFFFAOYSA-N

SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)(C3=CC=C(C=C3)C(=O)O)C(=O)O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.